3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole
CAS No.: 1283571-91-4
Cat. No.: VC7044334
Molecular Formula: C11H7FN4S
Molecular Weight: 246.26
* For research use only. Not for human or veterinary use.
![3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole - 1283571-91-4](/images/structure/VC7044334.png)
Specification
CAS No. | 1283571-91-4 |
---|---|
Molecular Formula | C11H7FN4S |
Molecular Weight | 246.26 |
IUPAC Name | 4-(4-fluorophenyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole |
Standard InChI | InChI=1S/C11H7FN4S/c12-8-3-1-7(2-4-8)9-5-17-11(15-9)10-13-6-14-16-10/h1-6H,(H,13,14,16) |
Standard InChI Key | YFODZIGTKUPVPB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC(=N2)C3=NC=NN3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,2,4-triazole ring (4H tautomer) linked to a 1,3-thiazole moiety at position 3, with the thiazole ring bearing a 4-fluorophenyl group at position 4. The molecular formula is , with a molar mass of 246.27 g/mol . X-ray crystallographic data for analogous triazole-thiazole hybrids reveal non-planar conformations, with dihedral angles between the triazole and aryl rings typically ranging from 73° to 88° .
Tautomerism and Electronic Properties
Quantum mechanical calculations on similar 1,2,4-triazole derivatives predict significant charge delocalization across the triazole-thiazole system. The 4-fluorophenyl group induces electron-withdrawing effects, stabilizing the thione tautomer (4H-1,2,4-triazole-3-thione) in crystalline states . Table 1 summarizes key physicochemical parameters.
Table 1: Physicochemical Properties of 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Hydrazide Formation: Condensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate yields thiophene-2-carbohydrazide intermediates .
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Thiazole Cyclization: Reaction with 4-fluorophenyl isothiocyanate in ethanol under reflux forms the thiazole ring .
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Triazole Closure: Base-mediated cyclization (e.g., NaOH, 80°C) generates the 1,2,4-triazole core .
Yields for analogous procedures range from 65–82%, with purity confirmed by HPLC (>95%) .
Scalability Challenges
Industrial-scale production faces hurdles in controlling regioisomer formation during thiazole cyclization. Microwave-assisted synthesis has been proposed to enhance selectivity, reducing reaction times from 12 h to 45 min in model systems .
Structural and Spectroscopic Characterization
Crystallographic Insights
While single-crystal X-ray data for this specific compound remains unpublished, studies on structurally similar 4H-1,2,4-triazoles reveal:
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Bond Lengths: N-N distances of 1.36–1.41 Å in the triazole ring
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Dihedral Angles: 73.97° between triazole and aryl planes in brominated analogs
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Intermolecular Interactions: N-H···S hydrogen bonds and C-S···S chalcogen bonds stabilize crystal packing
Spectroscopic Profiles
Mass Spectrometry: ESI-MS (positive mode) shows a base peak at m/z 247.07 [M+H] .
NMR Spectroscopy:
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NMR (DMSO-): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, Ar-H), 5.12 (s, 1H, NH)
Applications in Materials Science
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) calculations on similar triazole-thiazole hybrids predict:
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First hyperpolarizability (β) values of 12.4 × 10 esu
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Band gaps of 3.1–3.4 eV, suitable for optoelectronic applications
Coordination Chemistry
The thione sulfur acts as a soft Lewis base, forming complexes with Ag(I) and Pd(II). A silver complex of a related triazole exhibited photocatalytic activity in methylene blue degradation (k = 0.18 min) .
Future Research Directions
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Crystallographic Studies: Resolve 3D structure to guide rational drug design
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ADMET Profiling: Assess bioavailability and cytochrome P450 interactions
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Hybrid Materials: Explore metal-organic frameworks (MOFs) incorporating the triazole-thiazole motif
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